3,5-dichloropyridine-2-sulfonyl chloride
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Overview
Description
3,5-dichloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2NO2S. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a sulfonyl chloride group at the 2nd position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 3,5-dichloropyridine-2-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method is optimized to ensure high yields and purity. Industrial production methods often involve the use of phosphorus pentachloride in a reaction solution containing pyridine-3-sulfonic acid . This process is carried out under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
3,5-dichloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, dichloromethane, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-dichloropyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various pyridine derivatives and other heterocyclic compounds.
Medicine: It is used in the development of drugs, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
3,5-dichloropyridine-2-sulfonyl chloride can be compared with other pyridine derivatives such as:
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the chlorine substituents at the 3rd and 5th positions.
Pentachloropyridine: A perhalogenated pyridine with broader applications in organic synthesis.
Trifluoromethylpyridines: These compounds have different substituents but share similar reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
886371-16-0 |
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Molecular Formula |
C5H2Cl3NO2S |
Molecular Weight |
246.5 g/mol |
IUPAC Name |
3,5-dichloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H |
InChI Key |
SABQHHSBPBKFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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